Mouse Skin Tumor Initiation: 2.9-Fold Lower Tumor Multiplicity vs. the 4,5-Diol Isomer
In a head-to-head mouse skin initiation study using female CD-1 mice, B[j]F-9,10-diol (target) was directly compared with B[j]F-4,5-diol (comparator), the parent hydrocarbon B[j]F, and the inactive B[j]F-2,3-diol. At a total initiation dose of 3 μmol/mouse, B[j]F-9,10-diol elicited a 60% incidence of tumor-bearing mice with 1.7 tumors/mouse, whereas B[j]F-4,5-diol produced a 100% incidence with 5.0 tumors/mouse [1]. The parent B[j]F gave 90% incidence with 7.8 tumors/mouse. The tumor multiplicity difference between the two dihydrodiols is approximately 2.9-fold, and the incidence difference is 40 percentage points, establishing that B[j]F-9,10-diol is a significantly weaker tumor initiator in this tissue than the 4,5-diol.
| Evidence Dimension | Tumor initiation potency — mouse skin (CD-1 mice, 3 μmol total dose) |
|---|---|
| Target Compound Data | 60% tumor-bearing mice; 1.7 tumors/mouse |
| Comparator Or Baseline | B[j]F-4,5-diol: 100% tumor-bearing mice; 5.0 tumors/mouse; B[j]F: 90% incidence, 7.8 tumors/mouse; B[j]F-2,3-diol: inactive |
| Quantified Difference | B[j]F-9,10-diol is 2.9-fold lower in tumor multiplicity vs. B[j]F-4,5-diol; 40% lower tumor incidence; 4.6-fold lower multiplicity vs. parent B[j]F |
| Conditions | Female CD-1 mice; single topical application followed by twice-weekly TPA promotion for 20 weeks; total initiation dose 3 μmol/mouse |
Why This Matters
This compound is the less tumorigenic dihydrodiol isomer, making it the preferred choice for studies dissecting the non-dominant metabolic activation pathway of B[j]F and for distinguishing pseudo-bay region versus fjord-region activation mechanisms.
- [1] Rice JE, Weyand EH, Geddie NG, DeFloria MC, LaVoie EJ. Identification of tumorigenic metabolites of benzo[j]fluoranthene formed in vivo in mouse skin. Cancer Res. 1987 Dec;47(23):6166-70. PMID: 3664493. View Source
